molecular formula C20H21N3O2S B2443362 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897475-54-6

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2443362
CAS No.: 897475-54-6
M. Wt: 367.47
InChI Key: CGWNABYDWRVESV-UHFFFAOYSA-N
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Description

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-6-5-9-17-19(15)21-20(26-17)23-12-10-22(11-13-23)18(24)14-25-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWNABYDWRVESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone include other benzothiazole derivatives such as:

These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyethanone moiety, which may confer distinct biological activities and chemical reactivity .

Biological Activity

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula : C21H23N3O3S
Molecular Weight : 429.6 g/mol
CAS Number : 941931-12-0

The compound features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a phenoxyethanone structure. This unique combination of functional groups is pivotal for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The benzo[d]thiazole structure is known for its antimicrobial properties, which may be enhanced by the piperazine ring.
  • CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) effects, suggesting potential use in treating neurological disorders.
  • Anticancer Properties : Similar compounds have shown promise in anticancer applications, indicating that this compound may also possess cytotoxic effects against cancer cell lines.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureNotable Activity
2-MethylbenzothiazoleStructureAntimicrobial
4-MethylpiperazineStructureCNS activity
3,4-DimethoxybenzaldehydeStructureAnticancer

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may act on specific receptors or enzymes involved in disease pathways. The presence of electron-donating (methoxy groups) and electron-withdrawing (methylthio group) functionalities allows for diverse interactions within biological systems.

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining the piperazine derivative with the appropriate benzo[d]thiazole precursor.
  • Functional Group Modifications : Introducing substituents to enhance biological activity and selectivity.

Optimization of these synthetic routes is crucial for achieving high yields and purity, which directly impacts the compound's effectiveness in biological applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : The compound showed promising results in cytotoxicity assays against several cancer cell lines, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized for yield?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-methylbenzo[d]thiazol-2-yl-piperazine with phenoxyacetyl chloride in acetonitrile under reflux (12–24 hours) yields the target compound. Optimization involves adjusting stoichiometry (e.g., 1:1.3 molar ratio of piperazine to acylating agent), base selection (K₂CO₃ or NaH), and purification via flash chromatography (EtOAc/hexane gradients) .

Q. How are spectroscopic techniques (NMR, HRMS) used to confirm the structural integrity of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole and phenoxy groups), piperazine N–CH₂ (δ 2.5–3.5 ppm), and methyl groups (δ 2.3 ppm). 13C NMR confirms carbonyl (C=O, δ ~170 ppm) and quaternary carbons in the benzothiazole ring. HRMS : Exact mass calculated for C₂₁H₂₁N₃O₂S ([M+H]⁺: 380.1334) must match experimental values (e.g., ±0.0001 ppm) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antiproliferative activity is assessed via MTT assays (e.g., IC₅₀ values against cancer cell lines like MCF-7 or HepG2). Antimicrobial screening uses broth microdilution (MIC against S. aureus or E. coli). Enzyme inhibition (e.g., MAGL or Aurora kinases) employs fluorogenic substrates and IC₅₀ determination .

Advanced Research Questions

Q. How do structural modifications to the piperazine or benzothiazole moieties influence pharmacological activity?

  • Piperazine substitutions : Adding electron-withdrawing groups (e.g., –Cl) enhances receptor binding affinity (e.g., 5-HT₁A or MAGL). Benzothiazole modifications : Methyl groups at the 4-position improve metabolic stability, while replacing phenoxy with thioether groups (e.g., pyridinylthio) increases antiproliferative potency (IC₅₀ reduction by 40–60%) .

Q. What computational methods are used to predict target engagement and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with MAGL (PDB: 3HJU) or Aurora kinases (PDB: 4C3P). MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns). QSAR : 3D descriptors (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values .

Q. How can contradictory data on enzyme inhibition (e.g., MAGL vs. FAAH selectivity) be resolved?

  • Assay validation : Use orthogonal methods (e.g., ABPP for MAGL vs. FAAH activity). Structural analysis : X-ray crystallography (e.g., ) identifies key residues (e.g., Ser122 in MAGL) responsible for selective binding. Adjusting the acyl group (e.g., replacing thiazole with oxazole) reduces off-target effects .

Q. What strategies mitigate poor pharmacokinetic properties, such as low oral bioavailability?

  • Prodrug design : Esterification of the carbonyl group improves membrane permeability. Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 3.2 mg/mL at pH 7.4). CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperazine N-demethylation) for deuterium incorporation .

Methodological Notes

  • Contradiction Resolution : When biological data conflicts (e.g., varying IC₅₀ across studies), verify assay conditions (cell line passage number, substrate concentration) and purity (HPLC ≥ 95%) .
  • Advanced Analytics : Combine HRMS with LC-MS/MS for metabolite identification in ADME studies .

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